(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine
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Overview
Description
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and benzyl group are known to interact with neurotransmitter receptors, potentially modulating their activity . The cyclopropylamine moiety may also play a role in inhibiting certain enzymes or signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities with (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine.
Cyclopropylamine derivatives: Compounds like cyclopropylamine and its substituted derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring, benzyl group, and cyclopropylamine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGATQHUHNXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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